Cas no 693-97-0 (5-methyl-1,2-thiazole)

5-メチル-1,2-チアゾールは、チアゾール環にメチル基が結合した複素環式化合物です。分子式C4H5NSで表され、有機合成化学において重要な中間体として利用されます。特に、医薬品や農薬の合成原料としての応用が注目されており、その高い反応性と安定性が特徴です。また、電子供与性のメチル基を有するため、配位子や触媒としての利用も研究されています。純度が高く、均一な結晶性を有するため、再現性の高い反応が可能です。取り扱いには適切な安全対策が必要ですが、その多様な用途から学術研究から産業用途まで幅広く活用されています。

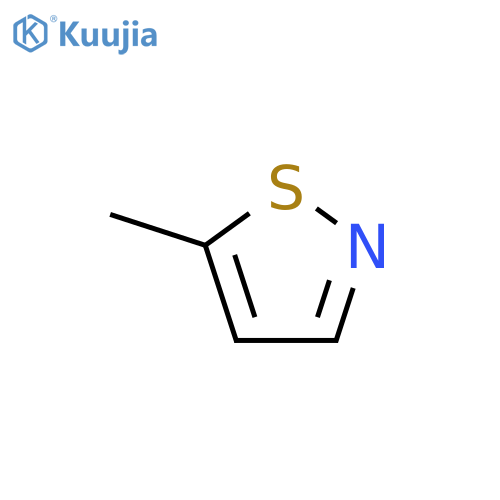

5-methyl-1,2-thiazole structure

商品名:5-methyl-1,2-thiazole

5-methyl-1,2-thiazole 化学的及び物理的性質

名前と識別子

-

- Isothiazole, 5-methyl-

- 5-methyl-1,2-thiazole

- 5-Methyl-isothiazole

- 2,5-Dimethyl-isothiazolium

- 5-Methyl-isothiazol

- 5-Methylisothiazole

- Isothiazole,5-methyl

- Methyl-5 isothiazol

- Methyl-5 isothiazole

- LBBKWEDRPDGXPM-UHFFFAOYSA-N

- InChI=1/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H

- AKOS006282604

- Q24736902

- MFCD00003160

- 5-methylthioisoxazole

- DTXSID90219361

- EN300-107794

- 693-97-0

-

- インチ: InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3

- InChIKey: LBBKWEDRPDGXPM-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=NS1

計算された属性

- せいみつぶんしりょう: 99.01430

- どういたいしつりょう: 99.01427034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 46.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

- PSA: 41.13000

- LogP: 1.45150

5-methyl-1,2-thiazole セキュリティ情報

5-methyl-1,2-thiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-methyl-1,2-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-107794-0.1g |

5-methyl-1,2-thiazole |

693-97-0 | 95% | 0.1g |

$366.0 | 2023-10-28 | |

| Enamine | EN300-107794-0.5g |

5-methyl-1,2-thiazole |

693-97-0 | 95% | 0.5g |

$824.0 | 2023-10-28 | |

| Enamine | EN300-107794-2.5g |

5-methyl-1,2-thiazole |

693-97-0 | 95% | 2.5g |

$2071.0 | 2023-10-28 | |

| Enamine | EN300-107794-10g |

5-methyl-1,2-thiazole |

693-97-0 | 95% | 10g |

$4545.0 | 2023-10-28 | |

| abcr | AB573234-100mg |

5-Methyl-isothiazole, 95%; . |

693-97-0 | 95% | 100mg |

€421.70 | 2024-08-02 | |

| Aaron | AR00FDC0-100mg |

5-Methyl-isothiazole |

693-97-0 | 95% | 100mg |

$529.00 | 2023-12-13 | |

| 1PlusChem | 1P00FD3O-2.5g |

5-Methyl-isothiazole |

693-97-0 | 95% | 2.5g |

$2337.00 | 2025-02-27 | |

| 1PlusChem | 1P00FD3O-1g |

5-Methyl-isothiazole |

693-97-0 | 95% | 1g |

$1210.00 | 2025-02-27 | |

| Aaron | AR00FDC0-2.5g |

5-Methyl-isothiazole |

693-97-0 | 95% | 2.5g |

$2873.00 | 2023-12-13 | |

| A2B Chem LLC | AH16020-100mg |

5-Methylisothiazole |

693-97-0 | 95% | 100mg |

$421.00 | 2024-04-19 |

5-methyl-1,2-thiazole 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

693-97-0 (5-methyl-1,2-thiazole) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 81216-14-0(7-bromohept-1-yne)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:693-97-0)5-methyl-1,2-thiazole

清らかである:99%

はかる:1g

価格 ($):763.0